4-Aminoadamantane-1-carboxylic acid
Overview
Description
4-Aminoadamantane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO2. It is a derivative of adamantane, a tricyclic cage compound known for its unique structure and stability. Adamantane derivatives, including this compound, are notable for their applications in pharmaceuticals and materials science due to their lipophilicity and stability .
Mechanism of Action
Target of Action
It’s known that adamantane derivatives often exhibit antiviral properties .
Mode of Action
The mode of action of 4-Aminoadamantane-1-carboxylic acid involves the formation of a carbocation capable of attacking the lone electron pair in the nitrogen-containing nucleophile . This reaction is carried out in sulfuric acid media .
Biochemical Pathways
It’s known that nitrogen-containing adamantane derivatives often exhibit antiviral and other biological activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound is carried out in sulfuric acid media . The bulkiness and steric strain can affect the out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation .
Biochemical Analysis
Biochemical Properties
4-Aminoadamantane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, potentially affecting metabolic flux and energy production . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may have implications for cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have distinct biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including disruptions in cellular signaling and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, influencing the production of metabolic intermediates . These interactions can affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoadamantane-1-carboxylic acid typically involves the following steps:
Dissolution of Adamantane-1-carboxylic Acid: The starting material, adamantane-1-carboxylic acid, is dissolved in an alcohol solvent.
Ammonia Addition: Ammonia gas is introduced to the solution at an appropriate temperature.
Reaction Control: The pH is controlled, and the reaction mixture is continuously stirred.
Purification: The product is purified by evaporating the alcohol solvent and crystallizing the compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation Products: Amides and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
4-Aminoadamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential, particularly in treating neurodegenerative diseases.
Industry: The compound is used in the development of advanced materials, including drug delivery systems and surface recognition studies
Comparison with Similar Compounds
- Amantadine
- Rimantadine
- Memantine
- 2-Azaadamantane
- Diamantane derivatives
Properties
IUPAC Name |
4-aminoadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9H,1-5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJVRVUWBAQBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610754 | |
Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057343-95-9 | |
Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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